N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
Overview
Description
N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a thiazole ring, a benzamide group, and an isobutylphenyl moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Isobutylphenyl Group: The isobutylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where isobutylbenzene is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide Group: The benzamide group is typically formed by reacting the corresponding amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or thiazole moieties, using reagents such as alkyl halides or nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: As a probe to study biological processes, given its potential interactions with various biomolecules.
Medicine: Potential use as a therapeutic agent, particularly in the development of anti-inflammatory or anticancer drugs, due to its structural similarity to known bioactive compounds.
Industry: Applications in the development of new polymers or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide would depend on its specific biological target. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Antioxidant Activity: The compound could act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A well-known nonstero
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-14(2)11-15-5-7-16(8-6-15)19-13-28-22(23-19)24-21(25)18-10-9-17(26-3)12-20(18)27-4/h5-10,12-14H,11H2,1-4H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTSGIZUBRCYQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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